![molecular formula C10H8BrNO3 B187377 5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one CAS No. 75822-54-7](/img/structure/B187377.png)
5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
Descripción general
Descripción
5’-bromospiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one is a synthetic organic compound that features a spirocyclic structure. This compound is characterized by the presence of a bromine atom, a dioxolane ring, and an indole moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-bromospiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis or other established methods.
Spirocyclization: The dioxolane ring is introduced through a spirocyclization reaction, often involving a suitable diol and a carbonyl compound under acidic or basic conditions.
Bromination: The final step involves the bromination of the spirocyclic intermediate using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and appropriate solvents and catalysts.
Major Products
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced forms of the compound, potentially affecting the dioxolane ring.
Substitution: Substituted derivatives where the bromine atom is replaced by other functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Exploration as a candidate for drug development due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5’-bromospiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- 5’-chlorospiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one
- 5’-fluorospiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one
- 5’-iodospiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one
Uniqueness
The uniqueness of 5’-bromospiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one lies in its specific bromine substitution, which can influence its reactivity, biological activity, and physical properties compared to its halogenated analogs.
Propiedades
IUPAC Name |
5'-bromospiro[1,3-dioxolane-2,3'-1H-indole]-2'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c11-6-1-2-8-7(5-6)10(9(13)12-8)14-3-4-15-10/h1-2,5H,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAJPVMAVMEQQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)C3=C(C=CC(=C3)Br)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369744 | |
| Record name | 5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75822-54-7 | |
| Record name | 5′-Bromospiro[1,3-dioxolane-2,3′-[3H]indol]-2′(1′H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75822-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Q1: What is the crystal structure of 5'-bromospiro[1,3-dioxolane-2,3'-indolin]-2'(1'H)-one?
A: 5'-bromospiro[1,3-dioxolane-2,3'-indolin]-2'(1'H)-one crystallizes in the monoclinic space group C2/c with the following unit cell parameters: a = 22.924 Å, b = 7.5051 Å, c = 15.274 Å, and β = 129.071°. The structure contains eight molecules per unit cell (Z = 8). []
Q2: How is the crystal structure of 5'-bromospiro[1,3-dioxolane-2,3'-indolin]-2'(1'H)-one stabilized?
A: The crystal structure of 5'-bromospiro[1,3-dioxolane-2,3'-indolin]-2'(1'H)-one is stabilized by a three-dimensional network of N(1)-H(N1)...O(1) hydrogen bonds. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



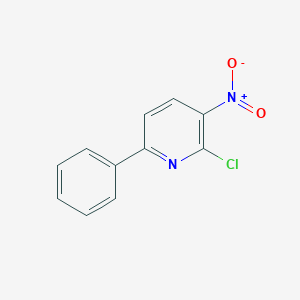
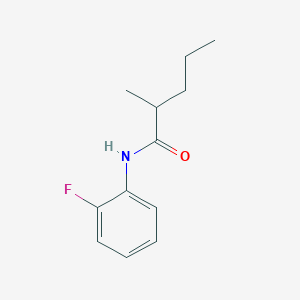
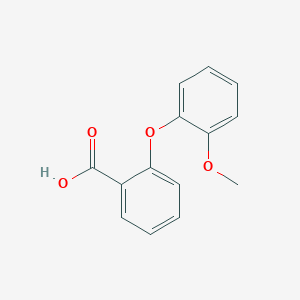
![2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamide](/img/structure/B187302.png)
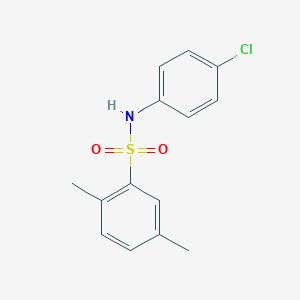
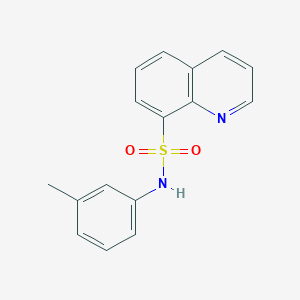



![6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B187311.png)
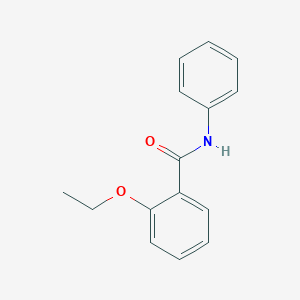
![Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate](/img/structure/B187316.png)
